molecular formula C19H20N2OS2 B2709087 N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide CAS No. 921109-97-9

N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2709087
CAS No.: 921109-97-9
M. Wt: 356.5
InChI Key: JLWYCEPTYAEQFT-UHFFFAOYSA-N
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Description

N-(6-Isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide is a synthetic benzothiazole derivative characterized by a benzothiazole core substituted with an isopropyl group at the 6-position and a propanamide chain bearing a phenylthio moiety at the 3-position. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

3-phenylsulfanyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS2/c1-13(2)14-8-9-16-17(12-14)24-19(20-16)21-18(22)10-11-23-15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWYCEPTYAEQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the isopropyl group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the phenylthio group: This step involves the nucleophilic substitution of a halogenated propanamide with thiophenol in the presence of a base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide chain, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Drug Development: Due to its structural complexity, the compound can serve as a lead molecule in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used in the design of fluorescent probes for imaging and diagnostic purposes.

Industry:

    Agriculture: The compound may be explored for its potential use as a pesticide or herbicide.

    Electronics: Its unique electronic properties can be utilized in the development of organic semiconductors.

Mechanism of Action

The mechanism of action of N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole ring can engage in π-π stacking interactions, while the phenylthio group can participate in hydrophobic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Benzothiazole Core

The benzothiazole ring’s substitution pattern critically impacts biological activity and physicochemical properties. Key comparisons include:

6-Substituted Benzothiazoles
  • 6-Isopropyl vs. 6-Chloro (): The compound N-(6-Chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride features a chlorine atom at the 6-position. Chlorine’s electron-withdrawing nature may enhance metabolic stability compared to the electron-donating isopropyl group, which could improve lipophilicity and membrane permeability .
  • The isopropyl group, in contrast, offers steric hindrance without significant electronic effects .
  • 6-Fluoro () : The compound N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride uses fluorine for improved bioavailability. Fluorine’s small size and electronegativity contrast with the isopropyl group’s bulk, suggesting divergent binding modes .
5,6-Methylenedioxy Substitution ()

Compounds like N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]propanamide feature fused methylenedioxy rings.

Propanamide Chain Modifications

The propanamide chain’s functionalization influences solubility, target engagement, and metabolic pathways:

Phenylthio vs. Methoxyphenyl ()
  • N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) replaces the phenylthio group with a 4-methoxyphenyl moiety.
Furan-2-yl Substitution ()
  • N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) incorporates a furan ring, introducing hydrogen-bonding capability and heteroaromaticity. The phenylthio group in the target compound lacks such polarity but may confer greater metabolic stability due to sulfur’s lower susceptibility to oxidation .
Amino and Benzyloxy Derivatives ()
  • Compounds like 2-amino-3-(benzyloxy)-N-(4-phenylthiazol-2-yl)propanamide feature amino and benzyloxy groups. These polar substituents likely improve solubility but may reduce cell permeability compared to the phenylthio group’s balanced lipophilicity .

Additional Functional Groups and Hybrid Structures

  • Dimethylaminopropyl Side Chain (): N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride includes a dimethylaminopropyl group, which enhances solubility via protonation at physiological pH. The target compound lacks such ionizable groups, relying on lipophilicity for membrane penetration .
  • Benzimidazole Hybrids (): N-[3-(Boc-amino)propyl]-3-(5-methoxy-1H-benzo[d]imidazol-2-yl)propanamide replaces benzothiazole with benzimidazole, altering hydrogen-bonding and π-stacking interactions.

Biological Activity

N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide is a synthetic compound belonging to the benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole core with an isopropyl group and a phenylthio moiety, contributing to its unique pharmacological properties. The structural formula can be represented as follows:

C17H18N2S Molecular Weight 298 4 g mol \text{C}_{17}\text{H}_{18}\text{N}_2\text{S}\quad \text{ Molecular Weight 298 4 g mol }

Biological Activity Overview

Benzothiazole derivatives are recognized for various biological activities, including:

  • Antimicrobial Effects : Many compounds in this class exhibit significant antibacterial and antifungal properties.
  • Antitumor Activity : Some benzothiazole derivatives have shown promise in cancer therapy by inhibiting tumor cell proliferation.
  • Anti-inflammatory Properties : These compounds may modulate inflammatory pathways, providing therapeutic effects in inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular signaling pathways related to inflammation and cancer progression.
  • Modulation of Receptor Activity : It can act as an antagonist or agonist at various receptors, influencing cellular responses.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of related benzothiazole derivatives. The findings indicated that compounds structurally similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting a potential role in treating infections .

Antitumor Effects

Research conducted on the antitumor efficacy of benzothiazole derivatives demonstrated that certain compounds could induce apoptosis in cancer cells via mitochondrial pathways. In vitro studies showed that this compound significantly inhibited the growth of breast cancer cell lines by promoting cell cycle arrest .

Anti-inflammatory Properties

A recent investigation into the anti-inflammatory effects revealed that this compound could reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential utility in managing chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growthJournal of Medicinal Chemistry
AntitumorInduction of apoptosisCancer Research Journal
Anti-inflammatoryCytokine modulationInflammation Research

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